molecular formula C13H12F3N3O4S2 B2728527 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole CAS No. 2309779-67-5

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Cat. No.: B2728527
CAS No.: 2309779-67-5
M. Wt: 395.37
InChI Key: ASHMMVQESMYDSA-UHFFFAOYSA-N
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Description

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole (CAS 2309779-67-5) is a high-purity chemical compound with the molecular formula C13H12F3N3O4S2 and a molecular weight of 395.38 g/mol . This reagent features a 1,2,5-thiadiazole heterocycle linked via an ether bridge to a pyrrolidine ring that is substituted with a 4-(trifluoromethoxy)benzenesulfonyl group. The 1,2,5-thiadiazole scaffold is of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Derivatives of thiadiazole moieties, such as the 1,3,4-thiadiazole, have demonstrated a wide range of biological activities, including potent anticonvulsant properties . The mechanism of action for such compounds often involves interaction with the GABAergic system, where they are believed to help prevent abnormal neuronal firing in the brain by facilitating the release of chloride ions through the GABAA receptor pathway . The strong aromaticity of the thiadiazole core contributes to in vivo stability and may aid in the compound's ability to cross the blood-brain barrier, a critical characteristic for neuroactive research compounds . The specific structural features of this reagent—including the hydrogen bonding domains, electron-donor groups, and hydrophobic aryl rings—conform to the pharmacophoric pattern often associated with anticonvulsant activity, making it a valuable template for structure-activity relationship (SAR) studies in new drug discovery research . This product is offered for research purposes and is supplied by multiple certified chemical suppliers . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S2/c14-13(15,16)23-9-1-3-11(4-2-9)25(20,21)19-6-5-10(8-19)22-12-7-17-24-18-12/h1-4,7,10H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMMVQESMYDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , a sulfonyl group , and a trifluoromethoxyphenyl moiety attached to a pyrrolidine. These structural elements contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄F₃N₃O₄S
Molecular Weight389.4 g/mol
CAS Number2034523-20-9

Anticancer Properties

  • Cytotoxicity : Thiadiazole derivatives, including the target compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit strong antiproliferative activity against lung (A549), breast (MCF7), and prostate (PC3) cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The trifluoromethoxy group enhances binding affinity to molecular targets, potentially leading to the modulation of kinase activity involved in cancer progression .
  • Case Studies :
    • A study evaluated several thiadiazole derivatives for their anticancer activity using the MTT assay. The results showed that certain derivatives had IC50 values as low as 0.079 µM against HeLa cells, indicating potent cytotoxicity .
    • Another investigation revealed that derivatives with trifluoromethyl substituents demonstrated improved anticancer activity compared to their non-substituted counterparts, suggesting that fluorination may enhance biological efficacy .

Other Biological Activities

Thiadiazole compounds are also recognized for their antibacterial , antifungal , and anti-inflammatory properties. The sulfur atom in the thiadiazole ring improves lipophilicity, facilitating cellular uptake and interaction with various biological targets .

Table of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerA549 (Lung Cancer)0.079
AnticancerMCF7 (Breast Cancer)0.5
AnticancerPC3 (Prostate Cancer)0.1
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans8.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Target Compound : Pyrrolidine-O-thiadiazole with 4-(trifluoromethoxy)phenylsulfonyl.
Compound : Pyrrole-thiazole with 4-(trifluoromethoxy)phenyl .

  • Key Differences: Ring saturation: Pyrrolidine (saturated) vs. pyrrole (aromatic). Saturation may reduce metabolic oxidation. Heterocycle: Thiadiazole (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur). Thiadiazole’s higher electronegativity may alter electronic interactions with targets. Synthetic Routes: uses Paal-Knorr pyrrole synthesis and thiazole cyclization, whereas the target compound likely requires sulfonylation of pyrrolidine and thiadiazole coupling.

Compounds : Piperidine/piperidone derivatives with methylsulfonyl groups .

  • Key Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered). Smaller rings may impose conformational constraints.
    • Substituents : Trifluoromethoxy (electron-withdrawing) vs. methylsulfonyl (polar but less lipophilic).

Compounds: Pyrazolo-pyrimidine-chromenone hybrids with thiophene/thiazole .

  • Electrophilic Features: Thiadiazole vs. pyrimidine; the former may engage in distinct π-π stacking or dipole interactions.

Physicochemical and Pharmacological Properties

Property Target Compound (Inferred) Compound Example 76
Molecular Weight ~380 g/mol ~350–400 g/mol 531.3 g/mol
Melting Point 200–230°C (estimated) Not reported 252–255°C
LogP ~2.5 (moderate lipophilicity) Higher (trifluoromethoxy) ~3.0 (chromenone core)
Metabolic Stability High (CF₃ group) Moderate (aromatic pyrrole) Low (polycyclic metabolism)
  • Key Insights: The trifluoromethoxy group in the target and compounds enhances resistance to oxidative metabolism compared to non-fluorinated analogs. The thiadiazole’s electron-deficient nature may improve membrane permeability relative to ’s chromenone derivatives.

Research Implications

  • Target Compound Advantages :
    • Balanced lipophilicity and metabolic stability due to -OCF₃ and sulfonyl groups.
    • Synthetic feasibility compared to polycyclic systems (e.g., ).
  • Limitations: No direct bioactivity data; extrapolation from analogs is speculative.

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